molecular formula C23H18N4O4 B2564397 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide CAS No. 1105206-09-4

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide

Cat. No. B2564397
M. Wt: 414.421
InChI Key: IHXDIZADGIXUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C23H18N4O4 and its molecular weight is 414.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimalarial Activity

Quinazolinone derivatives have been synthesized and evaluated for their antimalarial activity. A study by Werbel et al. (1986) explored the synthesis and quantitative structure-activity relationships of tebuquine and related compounds, demonstrating significant antimalarial potency against Plasmodium berghei in mice and showing promising properties for extended protection against infection even after oral administration (Werbel et al., 1986).

Fluorescent Properties of Derivatives

Rangnekar and Shenoy (1987) synthesized 7H-Benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives, studying their fluorescent properties. These compounds, including acetamido derivatives, were investigated for their potential as fluorescent whiteners on polyester fibers, demonstrating satisfactory results (Rangnekar & Shenoy, 1987).

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2015) designed and synthesized quinazolinyl acetamides to investigate their analgesic and anti-inflammatory activities. The study found that some of these compounds exhibited potent activities, suggesting their therapeutic potential in managing pain and inflammation (Alagarsamy et al., 2015).

Antimicrobial and Antitumor Activities

Studies have also explored the antimicrobial and antitumor activities of quinazolinone derivatives. For instance, novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines were synthesized, with structures determined using spectroscopic techniques. The reactivity and potential therapeutic applications of these compounds were assessed, highlighting the broad scope of quinazolinone derivatives in medicinal chemistry (Khan et al., 2010).

properties

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-15-24-21-12-9-17(14-20(21)23(29)26(15)18-5-3-2-4-6-18)25-22(28)13-16-7-10-19(11-8-16)27(30)31/h2-12,14H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXDIZADGIXUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-(4-nitrophenyl)acetamide

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